BW-A 78U

Overview

Description

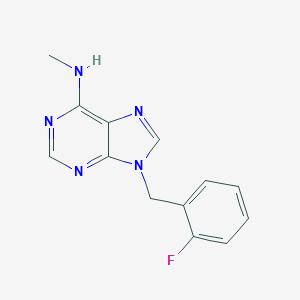

BW-A78U is a compound known for its inhibitory effects on phosphodiesterase 4 (PDE4). It has a molecular formula of C13H12FN5 and a molecular weight of 257.27 g/mol . This compound is primarily used in scientific research due to its potential therapeutic applications, particularly in the field of anti-inflammatory and anticonvulsant treatments .

Mechanism of Action

Target of Action

The primary target of BW-A 78U is PDE4 (Phosphodiesterase 4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Mode of Action

This compound acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cAMP, thereby increasing the levels of cAMP within the cell. This can lead to a variety of effects, depending on the specific cell type and the signaling pathways that are activated.

Biochemical Pathways

The increase in cAMP levels caused by this compound can affect multiple biochemical pathways. For instance, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior .

Result of Action

The cellular and molecular effects of this compound’s action depend on the specific context in which it is used. For example, by increasing cAMP levels, it could potentially influence processes such as cell proliferation, inflammation, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the specific characteristics of the target cells .

Biochemical Analysis

Biochemical Properties

BW-A 78U is known to inhibit PDE4, a type of phosphodiesterase enzyme . Phosphodiesterases play a crucial role in biochemical reactions as they are involved in the breakdown of phosphodiester bonds, which are common in many biological molecules like DNA and RNA. By inhibiting PDE4, this compound can potentially influence various biochemical pathways and interactions with other biomolecules.

Cellular Effects

In the cellular context, the effects of this compound are primarily related to its role as a PDE4 inhibitor . PDE4 is involved in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDE4, this compound can potentially influence these processes, although the specific effects can vary depending on the cell type and the cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PDE4 . As a PDE4 inhibitor, this compound can prevent this enzyme from breaking down cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many cellular signaling pathways. This can lead to an increase in cAMP levels, which can in turn affect various cellular processes, including gene expression and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BW-A78U involves the reaction of 9-benzyladenine derivatives. The specific synthetic route and reaction conditions are proprietary and not widely published.

Industrial Production Methods

Industrial production methods for BW-A78U are not extensively documented in the public domain. Typically, such compounds are produced in controlled laboratory environments following stringent protocols to ensure purity and consistency. The compound is then subjected to various quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

BW-A78U primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It does not significantly participate in oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving BW-A78U include dimethyl sulfoxide (DMSO) and ethanol. The compound is soluble in DMSO at a concentration of 45 mg/mL and in ethanol at 26 mg/mL . Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution processes.

Major Products Formed

The major products formed from the reactions involving BW-A78U are typically derivatives with modified functional groups. These derivatives are often studied for their enhanced or altered biological activities .

Scientific Research Applications

BW-A78U has a wide range of scientific research applications:

Biology: The compound is used to study the modulation of inflammatory responses in biological systems.

Medicine: BW-A78U is investigated for its potential therapeutic applications in treating inflammatory diseases and epilepsy.

Industry: The compound is used in the development of new pharmaceuticals targeting PDE4-related pathways.

Comparison with Similar Compounds

Similar Compounds

Rolipram: Another PDE4 inhibitor with similar anti-inflammatory properties.

Apremilast: A PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.

Cilomilast: A PDE4 inhibitor investigated for its potential in treating chronic obstructive pulmonary disease (COPD).

Uniqueness

BW-A78U is unique in its specific inhibitory profile and its lack of significant inhibition on lipopolysaccharide (LPS)-induced TNF-α release . This makes it a valuable tool in research focused on selective PDE4 inhibition without affecting other inflammatory pathways.

Biological Activity

BW-A 78U is a compound notable for its biological activity, particularly as a phosphodiesterase 4 (PDE4) inhibitor. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

- Chemical Structure : The molecular formula of this compound is , with a molecular weight of 257.27 g/mol.

- CAS Number : 101155-02-6.

- Primary Target : this compound primarily targets phosphodiesterase 4 (PDE4), an enzyme involved in the breakdown of cyclic AMP (cAMP), a crucial signaling molecule in various biological processes.

This compound acts as a PDE4 inhibitor , leading to increased levels of cAMP within cells. This elevation can modulate several biochemical pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. The compound's ability to enhance cAMP levels may have significant implications in treating conditions like epilepsy and inflammatory diseases .

Cellular and Molecular Actions

- Inhibition of Epileptiform Activity : Research indicates that this compound can depress epileptiform activity in hippocampal slices. This effect is thought to be mediated through its interaction with adenosine receptors and direct inhibition of voltage-gated sodium channels .

- Anxiolytic and Sedative Properties : Studies have shown that this compound exhibits anxiolytic and sedative effects, suggesting its potential use in treating anxiety disorders .

- PDE4 Inhibition : The compound's inhibition of PDE4 leads to increased cAMP levels, which can activate protein kinase A (PKA) and subsequently phosphorylate various target proteins, altering cellular behavior.

- Cellular Context : The effects of this compound are context-dependent, varying with the specific biological environment and the presence of other signaling molecules.

Table: Summary of Key Research Findings on this compound

Future Directions in Research

The ongoing research on this compound aims to further elucidate its mechanisms of action and broaden its therapeutic applications. Potential areas for future investigation include:

- Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings for conditions such as epilepsy and anxiety disorders.

- Combination Therapies : Exploring the effects of this compound in combination with other pharmacological agents to enhance therapeutic outcomes.

- Molecular Studies : Detailed studies on the molecular interactions between this compound and its biological targets could provide insights into optimizing its use.

Properties

IUPAC Name |

9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZABAGHILOTTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101190-60-7 (hydrochloride) | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50143759 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101155-02-6 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-A 78U | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?

A1: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []

Q2: Have structural modifications been explored to enhance the anticonvulsant properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]

Q3: What is the impact of replacing the imidazole ring in 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []

Q4: Has the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride been determined?

A6: Yes, the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.

Q5: Are there any conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A7: Researchers have synthesized conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.

Q6: Beyond its anticonvulsant activity, does 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine exhibit other pharmacological effects?

A8: Studies have explored the anxiolytic and sedative properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.